Capsaicin

TRPV1 Agonist Isomer Potency Pain Research

Non-deuterated capsaicin isomers and alternative TRPV1 agonists exhibit widely divergent EC50 values and desensitization kinetics, compromising experimental reproducibility. Capsaicin-d3 (CAS 1217899-52-9) is the stable-isotope labeled form of the prototypical (E)-capsaicin TRPV1 agonist. • Potency benchmark: EC50 ~0.29 µM in hTRPV1-HEK293 cells, enabling direct comparison with novel agonists/antagonists. • Isomer fidelity: discrete deuterated (E)-isomer eliminates confounding stereochemical variables. • Oral bioavailability: liposomal nanoformulation yields 3.34-fold AUC increase in rat models. Supply: in-stock at multiple pack sizes with ambient shipping; ideal for SAR, HTS, and in vivo pain/inflammation studies.

Molecular Formula C18H24NO3D3
Molecular Weight 308.44
CAS No. 1217899-52-9
Cat. No. B602349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsaicin
CAS1217899-52-9
Synonyms(6E)-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide;  (E)-8-Methyl-N-vanillyl-6-nonenamide-d3;  Capsaicin-d3;  (E)-N-(4-Hydroxy-3- (methoxy-d3)benzyl)-8-methylnon-6-enamide;  ALGRX 4975-d3;  Adlea-d3;  Axsain-d3;  Capsaicine-d3;  Capsin P 50-d3; 
Molecular FormulaC18H24NO3D3
Molecular Weight308.44
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityInsoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid

Structure & Identifiers


Interactive Chemical Structure Model





Capsaicin (E)-Isomer CAS 1217899-52-9: TRPV1 Agonist Reference Standard for Pain and Neuroscience Research


Capsaicin, specifically the (E)-capsaicin isomer (CAS 1217899-52-9), is the primary pungent vanilloid agonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, derived from chili peppers of the genus Capsicum . It serves as the prototypical ligand for TRPV1 research, exhibiting potent agonist activity with a reported EC50 of approximately 0.29 μM in HEK293 cells expressing human or rat TRPV1 [1][2]. As the naturally predominant trans-isomer, (E)-capsaicin defines the benchmark for potency and efficacy in the study of nociception, thermosensation, and vanilloid pharmacology [3].

Identity

(E)-capsaicin isomer, natural TRPV1 agonist reference standard

Workflow

TRPV1 activation assays, stereospecific vanilloid pharmacology

Selection Context

Naturally predominant trans-isomer defines isomer-specific activity benchmark

Capsaicin Procurement: Why In-Class TRPV1 Agonists and Isomers Cannot Substitute for (E)-Capsaicin


In-class TRPV1 agonists and alternative capsaicin isomers exhibit substantial variability in potency, efficacy, and pharmacokinetics that preclude interchangeable use in research and development. The (E)-capsaicin isomer (CAS 1217899-52-9) demonstrates a unique pharmacological profile distinct from its cis-isomer (zucapsaicin), structurally related analogs (piperine, capsaicinol), and alternative formulation states. Substitution with an alternative agonist or isomer will yield non-comparable experimental results due to significant differences in EC50 values (spanning over two orders of magnitude), divergent intrinsic efficacy, and variable receptor desensitization kinetics [1]. Consequently, procurement of the specified (E)-capsaicin isomer is essential for experimental reproducibility and for maintaining fidelity to established pharmacological benchmarks in TRPV1-mediated pain, inflammation, and neuroscience research [2].

Target
Potential Substitute
Risk Profile
(E)-Capsaicin
Z-Isomer (zucapsaicin)
Isomer-dependent EC50 difference may shift dose–response and SAR interpretation
(E)-Capsaicin
Piperine
Large potency gap and divergent maximal efficacy profiles limit direct interchangeability
(E)-Capsaicin
Capsaicinol
Oxidized analog potency may be insufficient for rodent model TRPV1 activation benchmarks

Capsaicin (E)-Isomer Evidence Guide: Quantified Differentiation from TRPV1 Agonist Comparators


E-Isomer vs. Z-Isomer: 10-Fold Higher Potency at Human TRPV1

The (E)-capsaicin isomer (trans-capsaicin) demonstrates a 10-fold higher potency for activating human TRPV1 compared to its (Z)-isomer (zucapsaicin). This difference is critical for experimental design where the natural isomer's potency is the benchmark for TRPV1 activation [1][2].

E- vs Z-Isomer Potency
Cross-study comparable
EC50 (E) 0.29 μM vs (Z) 0.028 μM; ~10-fold potency difference
Isomer identity may alter TRPV1 activation thresholds
Human TRPV1 HEK293; requires isomer-specific validation
TRPV1 Agonist Isomer Potency Pain Research

Efficacy vs. Piperine: Capsaicin Exhibits Superior Potency but Lower Maximal TRPV1 Activation

While (E)-capsaicin is significantly more potent than piperine (EC50 difference of ~130-fold), it demonstrates approximately half the maximal efficacy at human TRPV1. This divergence in potency versus efficacy profile is essential for selecting the appropriate tool compound based on experimental endpoints—whether probing receptor sensitivity (potency) or maximal channel activation (efficacy) [1].

Capsaicin vs Piperine
Direct head-to-head
~130-fold more potent (EC50), ~2-fold lower maximal efficacy
Potency–efficacy divergence guides endpoint-specific tool selection
Human TRPV1 HEK293 patch clamp; maximal activation context
TRPV1 Agonist Efficacy Piperine

Potency Comparison: Capsaicin is 65-Fold More Potent than Capsaicinol at Rat TRPV1

In rat TRPV1 assays, (E)-capsaicin exhibits a 65-fold higher potency compared to the oxidized analog (±)-capsaicinol. This substantial potency gap underscores the importance of the native vanilloid structure for high-affinity receptor interaction, a distinction critical for studies utilizing rodent models of pain and inflammation [1].

Capsaicin vs Capsaicinol
Cross-study comparable
EC50 17 nM vs 1.1 μM; 65-fold higher potency at rat TRPV1
Oxidized analog potency may be insufficient for rodent TRPV1 studies
Rat TRPV1 HEK293 calcium assay; native vanilloid structure critical
TRPV1 Agonist Capsaicinol Rat Model

Bioavailability Enhancement: Liposomal Encapsulation Increases Oral Capsaicin Exposure by 3.34-Fold

The inherently low oral bioavailability of free (E)-capsaicin, a known limitation for in vivo studies, can be overcome through liposomal nanoformulation. Direct comparative pharmacokinetic analysis in rats demonstrates that encapsulation of capsaicin in a liposomal carrier results in a 3.34-fold increase in relative oral bioavailability compared to free capsaicin [1].

Liposomal Bioavailability
Direct comparison
3.34-fold increase in relative oral bioavailability (liposomal vs free)
Supports formulation-exposure review; exposure context may differ from free compound
In vivo rat oral PK; formulation-dependent exposure profile
Pharmacokinetics Liposomal Formulation Bioavailability

Capsaicin (E)-Isomer Application Scenarios: Optimized Procurement for High-Impact Research


TRPV1 Pharmacology: High-Potency Agonist for Receptor Activation Studies

Procure (E)-capsaicin (CAS 1217899-52-9) as the reference agonist for TRPV1 activation assays. Its EC50 of 0.29 μM in human TRPV1-expressing HEK293 cells establishes the benchmark for potency, against which novel agonists and antagonists are compared [1]. The use of the correct isomer ensures that observed responses reflect the natural ligand's pharmacological profile, which is essential for structure-activity relationship (SAR) studies and high-throughput screening campaigns.

In Vivo Pain and Inflammation Models: Liposomal Formulation for Enhanced Oral Bioavailability

For oral dosing studies in rodent models of neuropathic pain or inflammation, utilize high-purity (E)-capsaicin to prepare a liposomal nanoformulation. As demonstrated in rats, this encapsulation strategy yields a 3.34-fold increase in relative oral bioavailability compared to free compound, enabling robust target engagement and improved statistical power while reducing the total amount of compound required [2]. This approach is critical for preclinical studies evaluating the analgesic or anti-inflammatory efficacy of capsaicin via the oral route.

Isomer-Specific Pharmacological Studies: Discriminating (E)- and (Z)-Capsaicin Activity

When investigating the stereospecificity of TRPV1 ligand binding or developing isomer-selective antagonists, the procurement of discrete (E)-capsaicin (CAS 1217899-52-9) and (Z)-capsaicin isomers is mandatory. The 10-fold difference in EC50 between these isomers [3] provides a robust assay window for validating computational docking models and for elucidating the structural determinants of TRPV1 activation by vanilloid ligands.

Neuroscience Research: Prototypical Activator for Nociceptive Signaling Pathways

In primary neuronal cultures or ex vivo tissue preparations (e.g., dorsal root ganglia), (E)-capsaicin serves as the canonical tool for selectively activating TRPV1-expressing nociceptors. Its well-characterized potency (EC50 ~0.29 μM) and desensitization kinetics allow for precise temporal control of neuronal excitation, making it indispensable for studies of synaptic transmission, neuropeptide release (e.g., CGRP, substance P), and the development of novel analgesics targeting TRPV1-mediated pain pathways [4].

Application
Selection Property
Validation Focus
TRPV1 activation studies
(E)-isomer reference standard
Potency benchmarking against novel agonists
Oral formulation exposure studies
Liposomal formulation compatibility
Exposure-model interpretation; bioavailability profiling
Stereospecific TRPV1 ligand binding studies
Isomer identity (E vs Z)
Enantiomer-specific EC50 differentiation
Nociceptive signaling pathway research
Canonical TRPV1 activator
Neuronal excitation and neuropeptide release endpoints
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